CPI-455 is a potent and selective inhibitor of lysine-specific histone demethylase 5 (KDM5) family proteins, particularly KDM5A. [, , , , , , , , , , , , ] These enzymes play a crucial role in regulating gene expression by removing methyl groups from histone tails. [, , , , , , , , , , , , ] By inhibiting KDM5 activity, CPI-455 can modulate the expression of genes involved in cell growth, differentiation, and apoptosis, making it a valuable tool for studying various biological processes and diseases, including cancer. [, , , , , , , , , , , , ]
Cyanopyrazole CPI-455 is a selective inhibitor of histone demethylase KDM5, which plays a crucial role in the regulation of gene expression through the demethylation of histones. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. CPI-455 functions by covalently binding to the active site of KDM5, thereby inhibiting its enzymatic activity and increasing the levels of trimethylated histone marks, such as H3K4me3, which are associated with active gene transcription.
CPI-455 is classified as a small molecule inhibitor and belongs to the class of cyanopyrazole compounds. It was developed as part of research aimed at targeting the KDM5 family of histone demethylases, which are implicated in various diseases, including cancer. The compound's design was based on structural insights into the KDM5 active site, allowing for the optimization of binding affinity and selectivity.
The synthesis of CPI-455 involves multi-step organic reactions that typically include:
The synthesis process is detailed in various studies, highlighting the importance of optimizing reaction conditions to improve yield and purity .
CPI-455 has a complex molecular structure characterized by a cyanopyrazole core. The key features include:
The three-dimensional structure can be elucidated using X-ray crystallography or computational modeling techniques, revealing interactions with the target enzyme's active site .
CPI-455 undergoes specific chemical reactions primarily related to its interaction with KDM5. Upon binding to the enzyme:
These interactions are critical for understanding the compound's efficacy and selectivity against different KDM family members .
The mechanism of action for CPI-455 involves several steps:
This mechanism results in an increase in trimethylated histone marks, which can enhance gene expression associated with tumor suppression or neuronal health .
CPI-455 has several promising applications in scientific research:
CPI-455 (6-isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile) is a small-molecule inhibitor with the molecular formula C₁₆H₁₄N₄O and a molecular weight of 278.31 g/mol [1] [8]. Its structure features a pyrazolo[1,5-a]pyrimidine core decorated with an isopropyl group at C6, a phenyl ring at C5, and a nitrile group at C3. This arrangement creates a planar scaffold that facilitates interactions with the catalytic pocket of KDM5 demethylases. The compound exists as a white to off-white solid powder with >98% purity and is typically synthesized via multistep organic reactions, including cyclocondensation of aminopyrazoles with β-diketones [1] [3]. Its crystalline structure is stabilized by intramolecular hydrogen bonding, contributing to its biochemical stability.
Table 1: Fundamental Chemical Properties of CPI-455
Property | Value |
---|---|
CAS Number | 1628208-23-0 |
Molecular Formula | C₁₆H₁₄N₄O |
Exact Mass | 278.1168 g/mol |
Elemental Composition | C: 69.05%; H: 5.07%; N: 20.13%; O: 5.75% |
IUPAC Name | 6-isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
SMILES | N#CC1=C(NC(C2=CC=CC=C2)=C(C(C)C)C3=O)N3N=C1 |
CPI-455 exhibits exceptional selectivity for the KDM5 subfamily (JARID1) of JmjC demethylases. Biochemical assays reveal it inhibits KDM5A with an IC₅₀ of 10 nM, while showing >200-fold selectivity over KDM4C (IC₅₀ = 2.1–3.3 µM) and >500-fold selectivity against KDM2B, KDM3B, KDM6A, and KDM7B [1] [6] [9]. This specificity arises from its unique binding mode in the KDM5 catalytic pocket, where it competes with 2-oxoglutarate (2-OG) without disrupting the Fe²⁺ coordination sphere. Notably, CPI-455 demonstrates pan-KDM5 inhibition, with IC₅₀ values of 337 nM for KDM5B, 506 nM for KDM5A, and 3.01 µM for KDM5C in cellular contexts [4] [7]. Its minimal inhibition of other JmjC demethylases underscores its utility as a targeted epigenetic probe.
Table 2: Selectivity Profile of CPI-455 Against JmjC Demethylases
Enzyme | IC₅₀ (nM) | Selectivity Fold vs. KDM5A |
---|---|---|
KDM5A | 10 | 1 (Reference) |
KDM5B | 337 | 33.7 |
KDM5C | 3,010 | 301 |
KDM4C | 2,000–3,300 | 200–330 |
KDM6B | 14,300 | 1,430 |
KDM7B | >10,000 | >1,000 |
The inhibition kinetics of CPI-455 are characterized by potent, dose-dependent suppression of KDM5 demethylase activity. In enzymatic assays using recombinant human KDM5A, CPI-455 achieves an IC₅₀ of 10 ± 1 nM, consistent with competitive inhibition at the 2-OG binding site [1] [9]. Cellular studies confirm functional efficacy: treatment with 6.25–25 µM CPI-455 for 24–72 hours elevates global H3K4me3 levels by >50% in HeLa, MCF-7, and SKBR3 cells, confirming target engagement [1] [3] [5]. The compound’s binding affinity is reversible, as H3K4me3 levels return to baseline within 24 hours of washout. In luminal breast cancer models (MCF-7, T-47D), cellular IC₅₀ values for H3K4me3 elevation range from 16.13 to 35.4 µM, reflecting reduced membrane permeability or metabolic stability [5] [7]. Kinetics studies show maximal H3K4me3 accumulation occurs at 48–72 hours, aligning with the slow turnover rate of histone modifications [1].
CPI-455 displays limited aqueous solubility (0.1 mg/mL in PBS) but high solubility in DMSO (32–56 mg/mL, or 114.98–201.21 mM) [1] [3] [6]. In ethanol, solubility reaches 5 mg/mL (17.97 mM), while it remains insoluble in water. The compound is sensitive to moisture and temperature: long-term storage requires anhydrous DMSO at −20°C or lyophilized powder at 0–4°C (short-term) or −20°C (long-term, >2 years) [1] [8]. In cell culture media (e.g., DMEM/RPMI), solubility is enhanced by formulation in DMSO:PBS (1:20), though precipitation may occur at concentrations >10 µM. Pharmacokinetic studies indicate low bioavailability in vivo due to rapid clearance, necessitating high doses (50–70 mg/kg) for efficacy in mouse models [5] [7]. Stability in physiological buffers is moderate, with <10% degradation observed after 24 hours at 37°C.
Table 3: Solubility and Stability Profile of CPI-455
Property | Value |
---|---|
Solubility | |
DMSO | 32–56 mg/mL (114.98–201.21 mM) |
PBS (pH 7.2) | 0.1 mg/mL (0.18 mM) |
Ethanol | 5 mg/mL (17.97 mM) |
Water | Insoluble |
Stability | |
Powder Shelf Life | >2 years at –20°C |
DMSO Solution | 1 year at –20°C; 2 years at –80°C |
Aqueous Buffer (37°C) | <10% degradation in 24 hours |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7